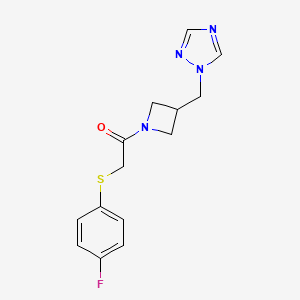

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethan-1-one

Description

1-(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethan-1-one is a synthetic triazole derivative characterized by a unique azetidine-triazole hybrid scaffold. The molecule consists of:

- A central azetidine ring (4-membered nitrogen heterocycle) substituted at the 3-position with a methyl-linked 1,2,4-triazole moiety.

- A ketone group adjacent to a thioether bridge connecting to a 4-fluorophenyl group.

This structural architecture combines the rigidity of azetidine with the pharmacophoric 1,2,4-triazole system, which is widely explored in medicinal chemistry for antimicrobial, antifungal, and anticancer applications .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4OS/c15-12-1-3-13(4-2-12)21-8-14(20)18-5-11(6-18)7-19-10-16-9-17-19/h1-4,9-11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMADIURNVTIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CSC2=CC=C(C=C2)F)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethan-1-one is a synthetic organic molecule characterized by its unique structural features, including an azetidine ring, a triazole moiety, and a thioether group. These components contribute to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring is known for its ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and fungal growth. The azetidine ring provides structural stability and may interact with receptors or enzymes associated with various biological pathways. The thioether group enhances the lipophilicity of the molecule, potentially improving its bioavailability and interaction with cellular membranes.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, similar triazole-based compounds have shown effectiveness against various bacterial strains and fungi by inhibiting their growth through enzyme inhibition. Preliminary studies suggest that 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethan-1-one may exhibit comparable antimicrobial effects .

Anticancer Activity

The compound has also been evaluated for its potential anticancer properties. Studies on related triazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest mediated by the inhibition of specific signaling pathways .

Case Studies

Several studies have investigated the biological activities of structurally similar compounds:

- Antifungal Activity : A study found that triazole derivatives can inhibit fungal growth by targeting the cytochrome P450 enzyme involved in ergosterol biosynthesis. This pathway is critical for maintaining fungal cell membrane integrity .

- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that certain triazole-containing compounds exhibited IC50 values in the low micromolar range against various human cancer cell lines, indicating significant anticancer potential .

- Structure-Activity Relationship (SAR) : Investigations into SAR have identified key functional groups that enhance biological activity. For example, modifications to the thioether group can influence binding affinity and selectivity towards specific targets.

Data Table: Biological Activity Overview

Scientific Research Applications

Antimicrobial Research

Research indicates that compounds featuring triazole rings often exhibit antimicrobial properties. The unique structure of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethan-1-one has shown effectiveness against a range of bacterial and fungal pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Studies

In vitro studies have highlighted the compound's cytotoxic effects on various cancer cell lines. The presence of the azetidine ring enhances its ability to interact with cellular targets involved in cancer progression. Research findings suggest that modifications to the triazole moiety may further enhance its anticancer activity .

Drug Development

The structural versatility of this compound allows for extensive chemical modifications, making it a valuable candidate in drug development. Its unique combination of azetidine and triazole rings can be tailored to improve pharmacokinetic properties and target specificity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The study employed various assays to evaluate cell viability and apoptosis induction . Results indicated that modifications to the fluorophenyl group could enhance the anticancer properties of the base compound.

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethan-1-one against common pathogens. Results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Heterocyclic Core Influence: The target compound’s azetidine core (4-membered ring) contrasts with piperidine (6-membered) in compounds 5i–5k . Azetidine’s smaller ring size increases ring strain, which may enhance reactivity or alter binding kinetics compared to piperidine analogues. Compounds lacking a nitrogen heterocycle (e.g., 1-(4-fluorophenyl)-2-triazolyl ethanone ) exhibit simpler scaffolds but reduced conformational rigidity.

Substituent Effects: Halogenated Aryl Groups: The 4-fluorophenylthio group in the target compound likely confers similar lipophilicity to 5i–5k (Cl/Br-substituted), but fluorine’s electronegativity may improve metabolic stability compared to heavier halogens . Thioether vs. Oxime: Derivatives like (Z)-1-(6-chloropyridin-3-yl)-2-triazolyl ethanone oxime replace the thioether with an oxime group, altering hydrogen-bonding capacity and target selectivity.

Biological Activity Trends :

- Compounds 5i–5k demonstrate substituent-dependent antibacterial/antifungal potency, with 5k (2-Bromophenyl) showing the highest melting point (192–193°C), possibly due to enhanced crystallinity from bulky substituents .

- The dimeric triazole-thiadiazole compound exhibits moderate fungicidal activity, suggesting that dimerization or additional heterocycles (e.g., thiadiazole) could modulate efficacy.

Q & A

Q. What are the typical synthetic routes for preparing 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethan-1-one?

Methodological Answer: The synthesis involves multi-step reactions, often starting with azetidine derivatives. Key steps include:

- N-Alkylation : Introducing the triazole moiety via alkylation of azetidine with 1H-1,2,4-triazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Thioether Formation : Reacting intermediates with 4-fluorothiophenol through nucleophilic substitution (SN2) in polar aprotic solvents like DMSO at 60–80°C .

- Acylation : Final ketone formation using acetylating agents such as acetic anhydride or chloroacetyl chloride .

Critical Parameters : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound structurally characterized in academic settings?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and azetidine substitution patterns. For example, azetidine protons appear as distinct multiplets at δ 3.5–4.5 ppm .

- X-ray Crystallography : Resolves spatial arrangement, e.g., dihedral angles between the fluorophenylthio and azetidine groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 362.12) .

Q. What preliminary biological assays are used to evaluate its activity?

Methodological Answer:

- Antifungal Screening : Disk diffusion assays against Candida albicans and Aspergillus niger (zone inhibition ≥15 mm indicates activity) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., IC₅₀ values <50 μM suggest therapeutic potential) .

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

Methodological Answer:

- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions during alkylation (yield increases from 65% to 82% in ).

- Catalyst Screening : Use Pd(OAc)₂ for Suzuki couplings (if applicable) to enhance aryl-thio bond formation efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes while maintaining >90% purity (similar to methods in ).

Q. How should researchers address contradictions in stability data (e.g., hydrolysis sensitivity vs. thermal stability)?

Methodological Answer:

- Condition-Specific Stability Tests : Perform accelerated degradation studies:

- Hydrolysis : Expose to pH 1.2 (HCl) and pH 8.0 (NaOH) buffers at 40°C; analyze via HPLC for degradation products .

- Oxidative Stability : Treat with H₂O₂ (3%) and monitor via FT-IR for sulfoxide/sulfone byproducts .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Systematic Substituent Variation : Synthesize analogs with:

- Fluorophenyl Modifications : Replace 4-F with Cl or CF₃ (e.g., shows 5j with 4-Cl has higher antifungal activity).

- Azetidine Ring Expansion : Test piperidine analogs to assess conformational flexibility .

- Biological Assay Correlation : Use IC₅₀/EC₅₀ data from dose-response curves to quantify substituent effects (e.g., logP vs. cytotoxicity) .

Q. What computational methods aid in mechanistic studies of its bioactivity?

Methodological Answer:

- Molecular Docking : Simulate binding to CYP51 (target for antifungals) using AutoDock Vina; prioritize triazole-azetidine interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-enzyme complexes (RMSD <2 Å indicates stable binding) .

- QSAR Modeling : Develop regression models using descriptors like polar surface area (PSA) and H-bond donors .

Q. How can reactive intermediates be stabilized during synthesis?

Methodological Answer:

- Low-Temperature Quenching : For thiolate intermediates, maintain reactions at –20°C to prevent disulfide formation .

- Inert Atmosphere : Use N₂ or Ar during acylation to avoid ketone oxidation .

- Protecting Groups : Temporarily protect azetidine NH with Boc groups, removed later via TFA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.